molecular formula C23H13ClN2O3S3 B11472783 N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide

N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide

Cat. No.: B11472783
M. Wt: 497.0 g/mol
InChI Key: JJZLBKDHUKDHNA-XHPQRKPJSA-N
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Description

N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide is a complex organic compound with a unique structure that combines benzothiazole, naphthalene, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Formation of Naphthalene Derivative: The naphthalene derivative can be prepared by reacting 1,4-naphthoquinone with a suitable thiol compound to introduce the sulfanyl group.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the naphthalene derivative in the presence of a suitable catalyst and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene and benzenesulfonamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide is unique due to its combination of benzothiazole, naphthalene, and benzenesulfonamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H13ClN2O3S3

Molecular Weight

497.0 g/mol

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C23H13ClN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13H/b26-19-

InChI Key

JJZLBKDHUKDHNA-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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